

Cavidine natural source Corydalis plants

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Compound Focus: Cavidine

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Botanical Sources of Dehydrocavidine

Corydalis plants produce a diverse array of isoquinoline alkaloids, with dehydrocavidine being a key compound in certain species.

Corydalis Species	Primary Alkaloids Identified	Notes on Dehydrocavidine
<i>Corydalis saxicola</i> [1]	Dehydrocavidine, dehydroapocavidine, berberine, coptisine, palmatine [1]	Primary natural source; dehydrocavidine is a main bioactive alkaloid isolated from the whole plant [1].
<i>Corydalis yanhusuo</i> [2] [3] [4]	Tetrahydropalmatine, corydaline, palmatine, dehydrocorydaline, protopine, berberine [2] [3] [4]	Not a characteristic or major component of this species.
<i>Corydalis solida</i> & <i>Pseudofumaria lutea</i> [5]	Protopine, coptisine, allocryptopine, sanguinarine [5]	Not mentioned among the primary alkaloids.

Quantitative Analysis of Corydalis Alkaloids

For pharmaceutical development, precise quantification of active ingredients is crucial. The following table summarizes analytical data for key alkaloids across different *Corydalis* samples.

Alkaloid	Sample Type / Species	Quantified Amount	Analytical Method
Dehydrocavidine	<i>Corydalis saxicola</i> (whole plant) [1]	Listed as a primary component; specific quantitative data not available in results	Isolated and identified [1]
Tetrahydropalmatine (THP)	<i>C. yanhusuo</i> dietary supplements [4]	Up to ≈ 5 mg/g (with one product showing potential adulteration) [4]	HPLC with diode array detection [4]
Protopine	<i>C. solida</i> (herb) [5]	440–1125 $\mu\text{g/g}$ dry weight [5]	LC-ESI-MS/MS [5]
Protopine	<i>P. lutea</i> (herb) [5]	1036–1934 $\mu\text{g/g}$ dry weight [5]	LC-ESI-MS/MS [5]
Coptisine	<i>P. lutea</i> (aerial parts) [5]	1526 $\mu\text{g/g}$ dry weight [5]	LC-ESI-MS/MS [5]
Total Alkaloids	<i>C. yanhusuo</i> rhizome extract [4]	≈ 12.7 mg/g [4]	HPLC analysis after weak cation exchange extraction [4]

Experimental Protocols for Alkaloid Study

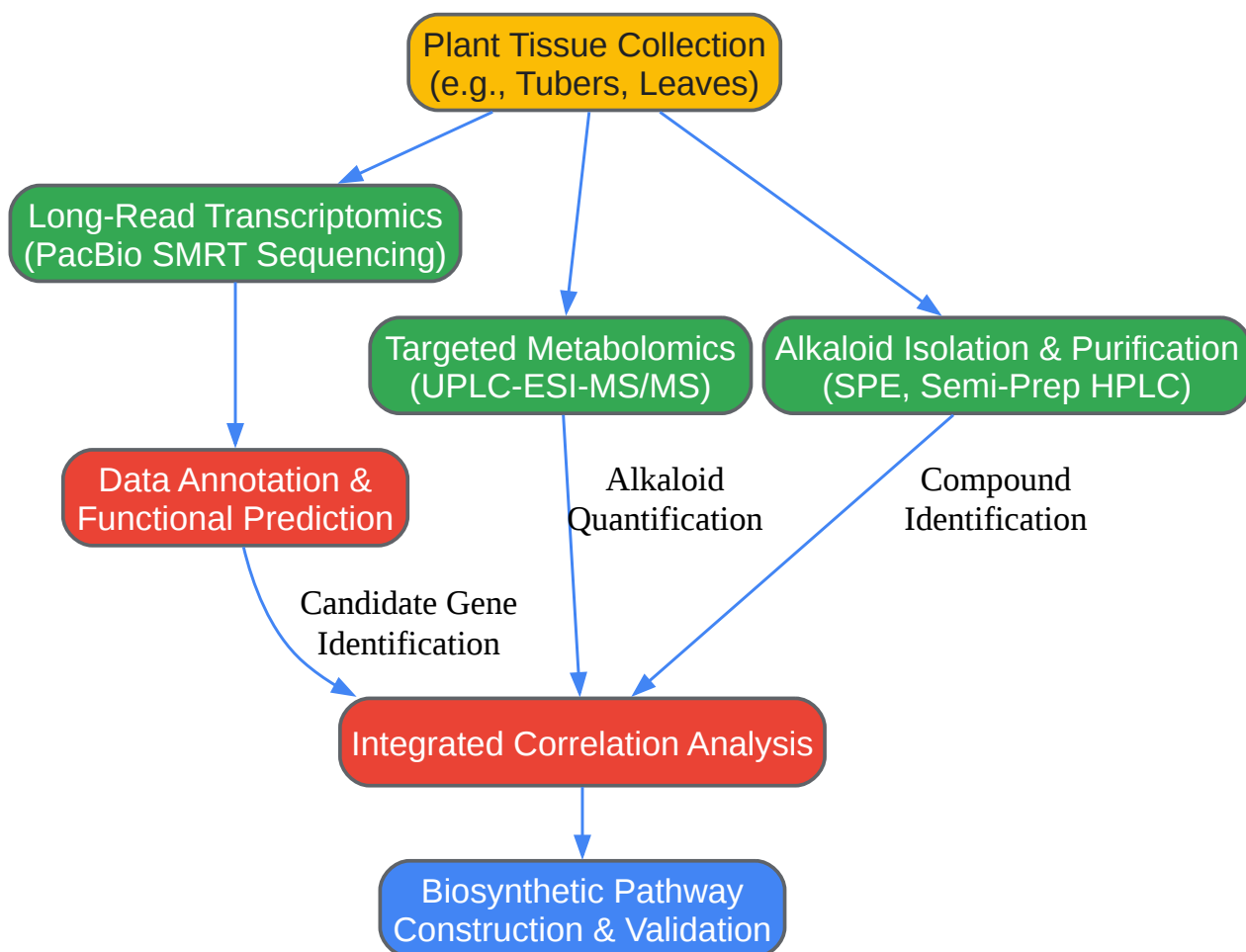
For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experimental approaches identified in the search results.

- Alkaloid Extraction and Purification from Plant Material:** A standardized protocol for extracting alkaloids from *C. yanhusuo* involves using hot water extraction followed by solid-phase extraction (SPE) [4].

- **Extraction:** Extract 2 g of powdered plant material with hot water (20 mL) using vortex mixing. Centrifuge at 4,650 x g for 10 minutes and collect the supernatant. Repeat the extraction on the pellet with 10 mL of hot water and combine the supernatants [4].
- **SPE Cleanup:** Load the combined supernatant onto a pre-conditioned weak cation exchange (WCX) SPE cartridge (e.g., Waters Oasis WCX). Wash the cartridge with 5% NH₄OH to remove impurities. Elute the alkaloids sequentially with methanol and then with a solvent of acetonitrile/methanol/formic acid (80/20/2, by volume) [4].
- **Semi-Preparative HPLC:** Further purify alkaloids using semi-preparative Reverse-Phase HPLC (e.g., C18 column). Employ different solvent systems for optimal separation [4]:
 - **Acidic System:** Use a gradient from water/acetonitrile/acetic acid (90/10/0.01) to (20/80/0.01) for general purification [4].
 - **Basic System:** Use a gradient of 50 mM NH₄OAc (pH 8)/acetonitrile for alkaloids that may form artifacts in acid [4]. Collect eluting peaks in tubes containing a mild acid to neutralize the basic solvent [4].
- **Integrated Transcriptomics & Metabolomics for Biosynthetic Pathway Elucidation:** To investigate the biosynthetic pathways of alkaloids like dehydrocavidine, an integrated multi-omics approach is effective [2] [6].
 - **Plant Material Collection:** Collect plant tissues (e.g., tubers, leaves) at different developmental stages, immediately freeze in liquid nitrogen, and store at -80°C [2].
 - **Full-Length Transcriptome Sequencing:** Perform SMRT sequencing on the PacBio Sequel platform to obtain full-length transcriptomes. Use Illumina short-read sequencing to polish and correct the long reads for high-quality, full-length transcript sequences [6].
 - **Metabolite Profiling:** Conduct widely targeted metabolomic analysis using UPLC-ESI-MS/MS. Identify and quantify alkaloids by comparing their mass spectra, retention times, and fragmentation patterns with those of authentic standards [2] [6].
 - **Data Integration and Pathway Construction:** Co-analyze transcriptomic and metabolomic datasets. Correlate the expression levels of identified biosynthetic genes with the accumulation patterns of specific alkaloids across different tissues or stages to construct and validate putative biosynthetic pathways [2] [7].

Research Workflow Visualization

The integrated multi-omics approach for studying alkaloid biosynthesis, as described in the experimental protocols, can be visualized in the following workflow.

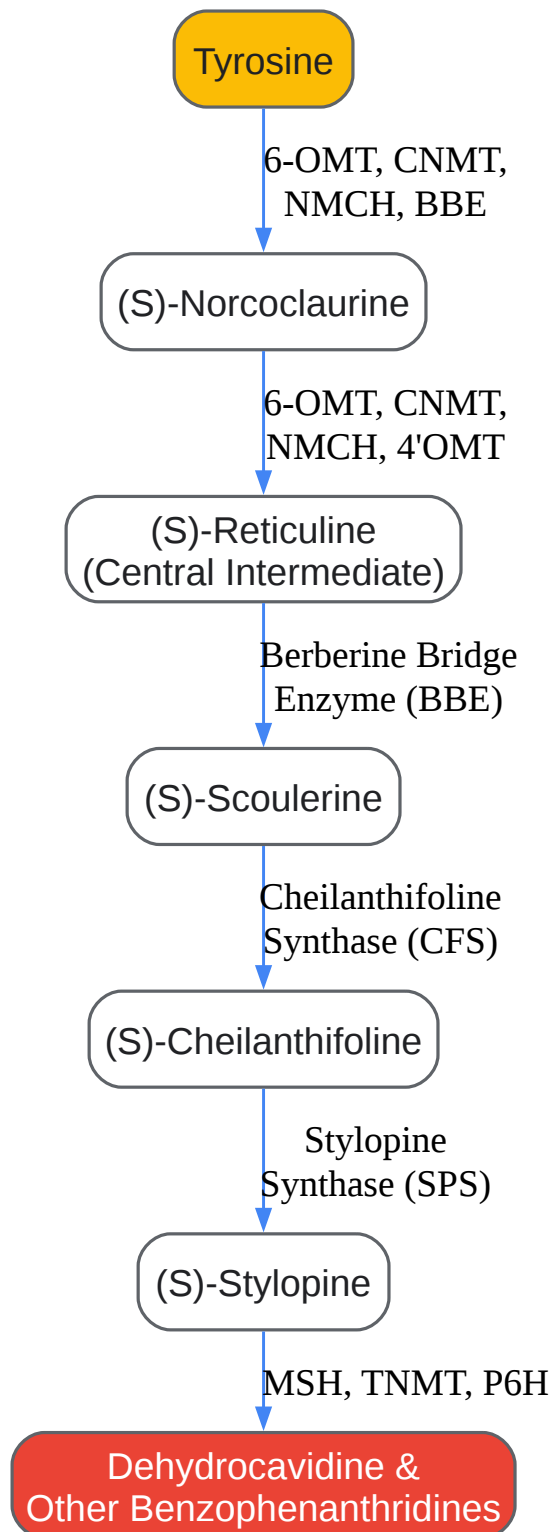


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Integrated multi-omics workflow for alkaloid research.

Biosynthetic Pathway and Key Genes

Benzylisoquinoline alkaloids (BIAs), including dehydro**cavidine**, share a common biosynthetic origin from tyrosine. Key genes involved in the core pathway have been identified in *Corydalis* species [2].



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Core BIA pathway and key genes in Corydalis.

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